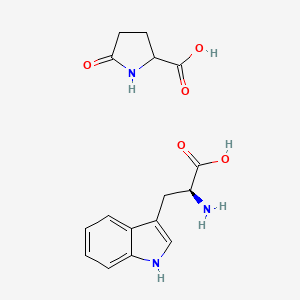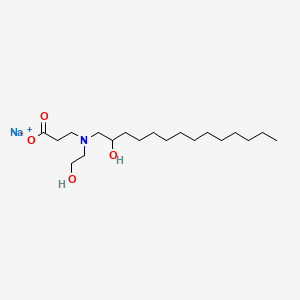
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate is a synthetic compound often used in various industrial and scientific applications. It is known for its surfactant properties, making it useful in formulations requiring emulsification, detergency, and wetting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate typically involves the reaction of beta-alanine with 2-hydroxyethylamine and 2-hydroxytetradecylamine in the presence of a sodium base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain product consistency and quality. The final product is purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Mechanism of Action
The mechanism of action of Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The compound interacts with lipid membranes and proteins, facilitating the emulsification and solubilization of hydrophobic substances.
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar properties but different molecular structure.
Cocamidopropyl betaine: A surfactant derived from coconut oil with similar applications.
Sodium dodecylbenzenesulfonate: A synthetic surfactant used in detergents and cleaning products.
Uniqueness
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate is unique due to its specific combination of hydroxyl and alkyl groups, which provide distinct surfactant properties. Its ability to form stable emulsions and its compatibility with various formulations make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
70521-75-4 |
|---|---|
Molecular Formula |
C19H38NNaO4 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
sodium;3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoate |
InChI |
InChI=1S/C19H39NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24;/h18,21-22H,2-17H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
CSNYQBCYYLYAJY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


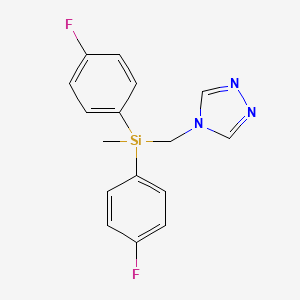
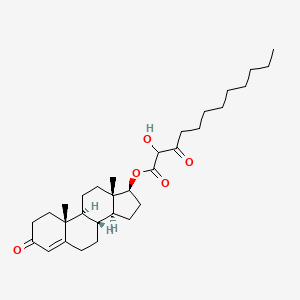
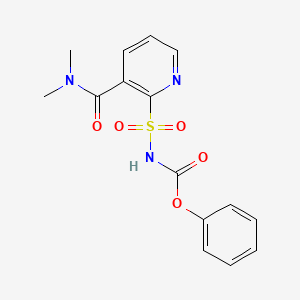
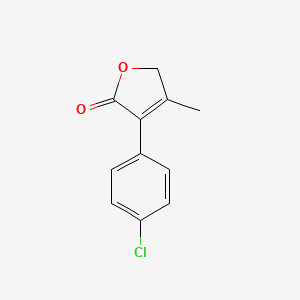

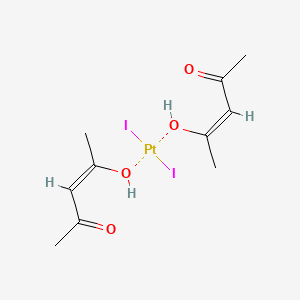
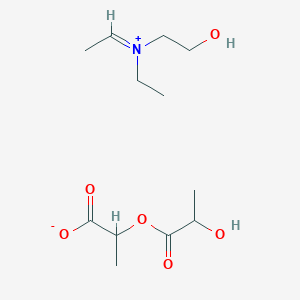

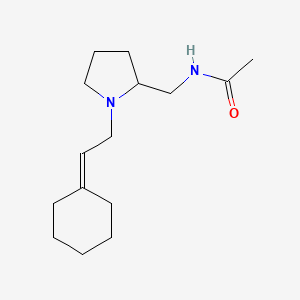
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
